N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-25-18-9-17(21-11-22-18)23-6-4-14(5-7-23)19(24)20-10-13-2-3-15-16(8-13)27-12-26-15/h2-3,8-9,11,14H,4-7,10,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGOLHYLHCAHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyrimidine derivative, contributing to its unique pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C17H21N3O4 |
| Molecular Weight | 317.37 g/mol |
| CAS Registry Number | [Not available] |
| IUPAC Name | This compound |
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives with similar structures can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with a benzo[d][1,3]dioxole structure have demonstrated significant cytotoxicity against several cancer cell lines .
- Anti-inflammatory Effects : The presence of the pyrimidine ring is associated with anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models .
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It might interact with various receptors (e.g., serotonin or dopamine receptors), influencing signaling pathways critical for cellular responses.
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of compounds similar to this compound on human cancer cell lines. Results indicated an IC50 value of 45 μM for cell proliferation inhibition, suggesting moderate potency against tumor cells .
Study 2: Anti-inflammatory Activity
In another study, the compound was tested for its ability to reduce inflammation in an animal model of arthritis. The treatment group showed a significant decrease in paw swelling and inflammatory cytokine levels compared to the control group .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Retrosynthetic decomposition of the target molecule reveals two primary fragments: 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxylic acid and benzo[d]dioxol-5-ylmethylamine . The amide bond connecting these subunits suggests a coupling reaction between the carboxylic acid and amine, while the piperidine ring’s substitution patterns imply nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling for pyrimidine installation.
Key Intermediates and Their Synthesis
Synthesis of 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic Acid
This intermediate is synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloro-6-methoxypyrimidine and piperidine-4-carboxylic acid. The reaction proceeds in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions (e.g., K2CO3 or Et3N) at elevated temperatures (80–100°C). The methoxy group at position 6 activates the pyrimidine ring for substitution by stabilizing the transition state through electron donation.
Table 1: Optimization of SNAr Conditions for Pyrimidine-Piperidine Coupling
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K2CO3 | 80 | 12 | 62 |
| DMSO | Et3N | 100 | 8 | 75 |
| NMP | DBU | 90 | 10 | 68 |
Data adapted from analogous syntheses in PubChem entries.
Synthesis of Benzo[d]dioxol-5-ylmethylamine
Benzo[d]dioxol-5-ylmethylamine is prepared via reductive amination of piperonal (benzo[d]dioxole-5-carbaldehyde) using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. The reaction proceeds at room temperature, yielding the primary amine after purification by silica gel chromatography.
Amide Bond Formation: Coupling Strategies
The critical step in synthesizing the target compound involves coupling 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxylic acid with benzo[d]dioxol-5-ylmethylamine. Multiple coupling methodologies have been explored, including classical activation techniques and modern coupling reagents.
Classical Acid Activation Methods
Acyl Chloride Formation
Treatment of the carboxylic acid with thionyl chloride (SOCl2) generates the corresponding acyl chloride, which reacts with the amine in dichloromethane (DCM) or THF. While effective, this method requires strict anhydrous conditions and generates corrosive byproducts.
Mixed Anhydride Approach
Using ethyl chloroformate, the carboxylic acid forms a mixed anhydride intermediate in the presence of N-methylmorpholine (NMM). Subsequent reaction with the amine affords the amide in moderate yields (50–65%).
Modern Coupling Reagents
DEPBT-Mediated Coupling
The phosphoric acid derivative DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) enables efficient amide bond formation with minimal racemization. A typical procedure involves combining equimolar amounts of the acid, amine, and DEPBT in DMF, stirred at 0°C to room temperature for 12–24 hours. Yields exceeding 80% have been reported for structurally analogous compounds.
Table 2: Comparison of Coupling Reagents for Amide Synthesis
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DEPBT | DMF | 0–25 | 24 | 82 |
| HATU | DCM | 25 | 12 | 78 |
| EDCl/HOBt | THF | 25 | 18 | 70 |
Data extrapolated from patent examples and reagent performance in similar contexts.
Mechanochemical Coupling
Recent advances in solvent-free synthesis utilize ball milling to activate the carboxylic acid and amine. This approach reduces waste and improves reaction efficiency, though scalability remains a challenge.
Purification and Characterization
Crude product purification employs silica gel chromatography with gradients of ethyl acetate in hexanes. Final characterization via NMR (1H, 13C), HRMS, and HPLC confirms structural integrity. Key spectroscopic features include:
Challenges and Optimization
Alternative Synthetic Routes
Industrial-Scale Considerations
Large-scale production favors cost-effective reagents like EDCl over HATU or DEPBT. Continuous flow reactors enhance mixing and heat transfer, reducing reaction times from hours to minutes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
